1,5-dibromo-3-fluoro-2-methylbenzene solubility in polar organic solvents
1,5-dibromo-3-fluoro-2-methylbenzene solubility in polar organic solvents
An In-Depth Technical Guide to the Solubility of 1,5-dibromo-3-fluoro-2-methylbenzene in Polar Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1,5-dibromo-3-fluoro-2-methylbenzene, a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. For researchers, scientists, and drug development professionals, understanding the solubility of such building blocks is paramount for reaction optimization, formulation, and bioavailability studies. This document elucidates the theoretical principles governing its solubility by examining its molecular structure and potential intermolecular interactions. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various polar organic solvents, ensuring a self-validating and reproducible methodology.
Introduction to 1,5-dibromo-3-fluoro-2-methylbenzene
1,5-dibromo-3-fluoro-2-methylbenzene (CAS No. 85233-17-6) is a substituted toluene molecule with the chemical formula C₇H₅Br₂F[1]. Its structure features a benzene ring functionalized with two bromine atoms, one fluorine atom, and a methyl group. This unique combination of substituents creates a molecule with specific electronic and steric properties that make it a valuable intermediate in organic synthesis.
Chemical Structure and Properties:
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Molecular Formula: C₇H₅Br₂F[1]
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Molecular Weight: 267.92 g/mol [1]
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Appearance: Typically a colorless to pale yellow liquid[2].
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Storage: Should be stored sealed in a dry, room-temperature environment[2].
The strategic placement of halogen atoms is a cornerstone of modern medicinal chemistry. Fluorine, in particular, is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] The presence of bromine atoms also offers handles for further chemical modification through cross-coupling reactions, making this compound a versatile scaffold in the synthesis of complex target molecules.
Theoretical Principles of Solubility
The solubility of a compound is governed by the fundamental principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and engages in similar intermolecular forces.[6][7][8] To predict the solubility of 1,5-dibromo-3-fluoro-2-methylbenzene, we must first analyze its molecular structure and the resulting intermolecular forces it can participate in.
Analysis of Molecular Structure and Intermolecular Forces
The solubility of this compound is a result of the interplay between its non-polar benzene core and the polar C-X bonds.
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Dipole-Dipole Interactions: The high electronegativity of fluorine and bromine relative to carbon creates significant bond dipoles (C-F and C-Br). The asymmetrical arrangement of these halogens on the benzene ring results in a net molecular dipole moment, allowing for dipole-dipole interactions with polar solvent molecules.
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London Dispersion Forces: As a relatively large molecule with two heavy bromine atoms, 1,5-dibromo-3-fluoro-2-methylbenzene possesses a significant and polarizable electron cloud. This leads to strong London dispersion forces, which are the primary interactions with non-polar solvents and contribute significantly to its interactions with all solvents.[8][9]
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Halogen-π Interactions: The electron-poor region of the bromine atoms can interact favorably with electron-rich aromatic rings (π systems), a noncovalent interaction known as a halogen bond or halogen-π interaction.[10][11] While more subtle, these interactions can influence solubility and molecular recognition phenomena.
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Hydrogen Bonding: The molecule itself lacks any hydrogen bond donors (like O-H or N-H groups). It can, however, act as a very weak hydrogen bond acceptor through the lone pairs on the fluorine and bromine atoms, but this interaction is generally not considered significant compared to the other forces at play.
Predictive Analysis in Polar Organic Solvents
Based on the forces described above, we can predict its general solubility behavior in common polar organic solvents.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess strong dipoles but lack O-H or N-H bonds. They are effective at solvating polar molecules through dipole-dipole interactions. Given the significant dipole moment of 1,5-dibromo-3-fluoro-2-methylbenzene, it is expected to exhibit favorable solubility in these solvents. The ability of the solute and solvent to engage in mutual dipole-dipole interactions is the primary driver for dissolution.
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Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (oxygen in alcohols). While they are polar, their primary solvent-solvent interaction is strong hydrogen bonding. Since 1,5-dibromo-3-fluoro-2-methylbenzene cannot donate hydrogen bonds, it must disrupt the solvent's strong hydrogen-bonding network to dissolve. This energy cost may limit its solubility compared to polar aprotic solvents where the primary interactions are of a similar type (dipole-dipole).
The logical relationship between the compound's structure and its expected solubility is visualized below.
Caption: Predicted solubility based on intermolecular force analysis.
Experimental Determination of Solubility
To obtain quantitative data, a robust and validated experimental method is required. The equilibrium shake-flask method is the gold standard for determining the solubility of a solid or liquid compound in a solvent.[6] It is designed to ensure that a true equilibrium is reached between the undissolved solute and the saturated solution.
The Shake-Flask Method: A Self-Validating Protocol
This protocol ensures trustworthiness by establishing a clear equilibrium state, which is then accurately quantified.
Materials & Equipment:
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1,5-dibromo-3-fluoro-2-methylbenzene
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High-purity polar organic solvents (e.g., DMSO, Ethanol, Acetonitrile)
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Analytical balance
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Glass vials with PTFE-lined screw caps
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Constant temperature shaker/incubator
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Centrifuge
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Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
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Preparation of Solutions:
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Add an excess amount of 1,5-dibromo-3-fluoro-2-methylbenzene to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed.
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Add a precise volume of the chosen solvent to the vial.
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Prepare at least three replicate samples for each solvent to ensure statistical validity.
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Equilibration:
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Seal the vials tightly to prevent solvent evaporation.
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Place the vials in a shaker/incubator set to a constant temperature (e.g., 25 °C).
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Agitate the samples for a sufficient duration to reach equilibrium. A period of 24-72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).[6]
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Phase Separation & Sample Preparation:
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After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle.
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To ensure complete separation of undissolved solid, centrifuge the vials at high speed.[6]
-
Carefully withdraw a portion of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
-
Quantification:
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Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase for HPLC analysis.
-
Analyze the diluted sample using a validated HPLC method.
-
Quantify the concentration by comparing the peak area to a pre-established calibration curve. The calibration curve must be generated using standard solutions of 1,5-dibromo-3-fluoro-2-methylbenzene of known concentrations.[6]
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Data Reporting:
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Calculate the solubility from the determined concentration and the dilution factor.
-
Report the final solubility in standard units, such as mg/mL or mol/L, ensuring the temperature is specified.
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The workflow for this protocol is illustrated in the diagram below.
Caption: Workflow for the equilibrium shake-flask solubility protocol.
Data Presentation and Interpretation
The results from the experimental protocol should be compiled into a clear and concise format for easy comparison.
Quantitative Solubility Data
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Note: This table serves as a template for recording experimentally determined values. |
Interpreting the Results
A comparison of the quantitative data will validate the theoretical predictions. It is anticipated that the solubility will be higher in the polar aprotic solvents (DMSO, Acetonitrile, DMF) than in the polar protic solvents (Ethanol, Methanol). This outcome would confirm that the primary driver for the dissolution of 1,5-dibromo-3-fluoro-2-methylbenzene is the favorable dipole-dipole interactions between the solute and solvent. The lower solubility in alcohols would be attributed to the energy penalty required to disrupt the solvent's extensive hydrogen-bonding network.
Conclusion
References
-
General Experimental Protocol for Determining Solubility. 6
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Experiment: Solubility of Organic & Inorganic Compounds. 12
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 13
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EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. 14
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1,5-Dibromo-3-fluoro-2,4-dimethylbenzene. 15
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Solubility of Organic Compounds.
-
1,5-dibromo-3-fluoro-2-methylbenzene. 1
-
1,4-Dibromo-2-fluoro-3-methylbenzene. 16
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Effects of Intermolecular Forces. 7
-
1,3-Difluoro-2-methylbenzene. 17
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Intermolecular Forces. 9
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. 10
-
Intermolecular Force and Physical Properties of Organic Compounds. 8
-
Properties of halogen atoms for representing intermolecular electrostatic interactions related to halogen bonding and their substituent effects. 11
-
1,5-Dibromo-3-chloro-2-methylbenzene. 18
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1,4-Dibromo-2-fluoro-3-methylbenzene 97%. 19
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Chemical Properties of Benzene, 1,3-dibromo-5-methyl-. 20
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 3
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Fluorine as a key element in modern drug discovery and development. 4
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Tactical Applications of Fluorine in Drug Design and Development. 5
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 21
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1,5-Dibromo-2-fluoro-3-(methylsulfonyl)benzene. 22
-
1,5-Dibromo-2-chloro-3-fluorobenzene. 23
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1,4-Dibromo-2-fluoro-3-methylbenzene. 2
Sources
- 1. appchemical.com [appchemical.com]
- 2. 1,4-Dibromo-2-fluoro-3-methylbenzene | 1000576-44-2 [sigmaaldrich.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 11. Properties of halogen atoms for representing intermolecular electrostatic interactions related to halogen bonding and their substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.ws [chem.ws]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene | C8H7Br2F | CID 84812184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
- 17. CAS Common Chemistry [commonchemistry.cas.org]
- 18. 1,5-Dibromo-3-chloro-2-methylbenzene | C7H5Br2Cl | CID 23342390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1,4-Dibromo-2-fluoro-3-methylbenzene 97% | CAS: 1000576-44-2 | AChemBlock [achemblock.com]
- 20. Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 21. mdpi.com [mdpi.com]
- 22. 2901083-30-3|1,5-Dibromo-2-fluoro-3-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]
- 23. 1,5-Dibromo-2-chloro-3-fluorobenzene | C6H2Br2ClF | CID 2724906 - PubChem [pubchem.ncbi.nlm.nih.gov]
